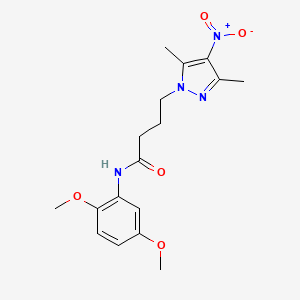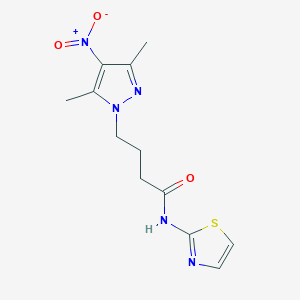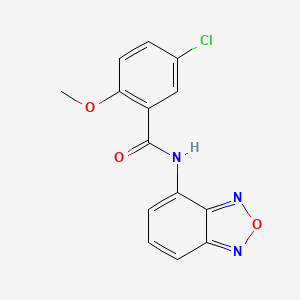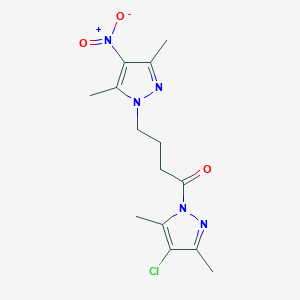![molecular formula C22H18N4O5S B3748178 3-[7-(5-ETHOXY-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-6-OXO-2H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3(4H,6H)-YL]BENZOIC ACID](/img/structure/B3748178.png)
3-[7-(5-ETHOXY-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-6-OXO-2H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-3(4H,6H)-YL]BENZOIC ACID
Overview
Description
3-[7-(5-Ethoxy-2-oxo-1,2-dihydro-3H-indol-3-yliden)-6-oxo-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H,6H)-yl]benzoic acid is a complex organic compound with a unique structure that combines elements of indole, thiazole, and benzoic acid
Preparation Methods
The synthesis of 3-[7-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-yliden)-6-oxo-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H,6H)-yl]benzoic acid involves multiple steps, starting with the preparation of the indole and thiazole intermediates. The reaction conditions typically include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of additional functional groups, while reduction may result in the removal of oxygen atoms.
Scientific Research Applications
3-[7-(5-Ethoxy-2-oxo-1,2-dihydro-3H-indol-3-yliden)-6-oxo-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H,6H)-yl]benzoic acid has several scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on cellular processes and pathways. In medicine, researchers may investigate its potential as a therapeutic agent for various diseases. Additionally, this compound may have industrial applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-[7-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-yliden)-6-oxo-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H,6H)-yl]benzoic acid involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Compared to other similar compounds, 3-[7-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-yliden)-6-oxo-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H,6H)-yl]benzoic acid is unique due to its specific combination of indole, thiazole, and benzoic acid moieties Similar compounds may include other indole derivatives, thiazole-containing molecules, and benzoic acid analogs
Properties
IUPAC Name |
3-[(7Z)-7-(5-ethoxy-2-oxo-1H-indol-3-ylidene)-6-oxo-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-3-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O5S/c1-2-31-14-6-7-16-15(9-14)17(19(27)24-16)18-20(28)26-11-25(10-23-22(26)32-18)13-5-3-4-12(8-13)21(29)30/h3-9H,2,10-11H2,1H3,(H,24,27)(H,29,30)/b18-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGWKZXRVVVYFJ-ZCXUNETKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=O)C2=C3C(=O)N4CN(CN=C4S3)C5=CC=CC(=C5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC\2=C(C=C1)NC(=O)/C2=C\3/C(=O)N4CN(CN=C4S3)C5=CC=CC(=C5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-AMINO-5-OXO-4-(3-PYRIDYL)-5H-PYRIDO[3,2-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-YL CYANIDE](/img/structure/B3748103.png)





![13,14-dimethoxy-7-thia-3,9,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),8,11,13,15-pentaen-2-one](/img/structure/B3748143.png)

![1-ETHYL-N-[4-(12-OXAZOL-5-YL)PHENYL]-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B3748158.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B3748168.png)
![3-[(3-fluorobenzoyl)amino]-2-hydroxybenzoic acid](/img/structure/B3748172.png)
![METHYL 6-[(DIETHYLAMINO)SULFONYL]-3,4-DIHYDRO-1(2H)-QUINOLINECARBOXYLATE](/img/structure/B3748183.png)
![METHYL 6-METHOXY-3-({2-[2-OXO-1,3-BENZOTHIAZOL-3(2H)-YL]ACETYL}AMINO)-1H-INDOLE-2-CARBOXYLATE](/img/structure/B3748186.png)
